Regioisomeric Differentiation: 5‑yl vs. 4‑yl Pyrazole Substitution Determines Kinase Inhibitor Selectivity Profile
The target compound carries a 1‑methyl‑1H‑pyrazol‑5‑yl substituent at the 6‑position of the pyridine ring, whereas the most closely related commercial analog (CAS not assigned; benchchem catalog) bears the 1‑methyl‑1H‑pyrazol‑4‑yl regioisomer . In the broader indole‑2‑carboxamide kinase inhibitor patent literature, the 5‑yl vs. 4‑yl regioisomeric position has been shown to alter the hydrogen‑bonding geometry with the kinase hinge region, resulting in selectivity shifts of >10‑fold across kinase panels [1]. This structural distinction is non‑trivial for any user requiring consistent SAR within a chemical series.
| Evidence Dimension | Pyrazole regioisomeric substitution position (5‑yl vs. 4‑yl) and predicted kinase hinge‑binding geometry |
|---|---|
| Target Compound Data | 1‑methyl‑1H‑pyrazol‑5‑yl substitution at pyridine 6‑position (CAS 2034368‑79‑9) |
| Comparator Or Baseline | 1‑methyl‑1H‑pyrazol‑4‑yl substitution at pyridine 6‑position (closest vendor‑listed analog) |
| Quantified Difference | Regioisomeric shift predicted to alter kinase selectivity by >10‑fold based on patent SAR [1]; no direct head‑to‑head data available for this specific pair |
| Conditions | Inference drawn from EP1648884A2 kinase inhibitor SAR tables covering indole‑pyrazole‑pyridine congeners |
Why This Matters
Researchers building SAR tables or screening kinase panels must treat the 5‑yl and 4‑yl regioisomers as distinct chemical entities; substituting one for the other invalidates cross‑study comparisons.
- [1] Dyke, H. J.; Montana, J. G.; et al. Pyrazolyl‑indole derivatives active as kinase inhibitors. EP1648884A2, 2006; see Table 1 for regioisomeric activity comparisons. View Source
